Cas no 2248286-86-2 ((2,2-Dimethoxyspiro[3.3]heptan-6-yl)methanamine)

(2,2-Dimethoxyspiro[3.3]heptan-6-yl)methanamine is a specialized spirocyclic amine compound featuring a unique structural framework with a dimethoxy-substituted spiro[3.3]heptane core. This configuration imparts steric and electronic properties that make it valuable in synthetic chemistry, particularly in the development of pharmacologically active molecules or as a building block for complex organic frameworks. The presence of both amine and dimethoxy functional groups enhances its versatility in nucleophilic reactions and as a precursor for further derivatization. Its rigid spirocyclic structure may contribute to improved stability and selectivity in target applications, making it a useful intermediate in medicinal chemistry and materials science research.
(2,2-Dimethoxyspiro[3.3]heptan-6-yl)methanamine structure
2248286-86-2 structure
Product Name:(2,2-Dimethoxyspiro[3.3]heptan-6-yl)methanamine
CAS No:2248286-86-2
MF:C10H19NO2
MW:185.26336312294
CID:5801195
PubChem ID:137935439
Update Time:2025-06-30

(2,2-Dimethoxyspiro[3.3]heptan-6-yl)methanamine Chemical and Physical Properties

Names and Identifiers

    • 2248286-86-2
    • (6,6-Dimethoxyspiro[3.3]heptan-2-yl)methanamine
    • (2,2-Dimethoxyspiro[3.3]heptan-6-yl)methanamine
    • EN300-6495059
    • {6,6-dimethoxyspiro[3.3]heptan-2-yl}methanamine
    • Inchi: 1S/C10H19NO2/c1-12-10(13-2)6-9(7-10)3-8(4-9)5-11/h8H,3-7,11H2,1-2H3
    • InChI Key: DZECDPZRENMZOE-UHFFFAOYSA-N
    • SMILES: O(C)C1(CC2(C1)CC(CN)C2)OC

Computed Properties

  • Exact Mass: 185.141578849g/mol
  • Monoisotopic Mass: 185.141578849g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 185
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 44.5Ų

(2,2-Dimethoxyspiro[3.3]heptan-6-yl)methanamine Pricemore >>

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Additional information on (2,2-Dimethoxyspiro[3.3]heptan-6-yl)methanamine

Introduction to (2,2-Dimethoxyspiro[3.3]heptan-6-yl)methanamine (CAS No. 2248286-86-2)

Compound (2,2-Dimethoxyspiro[3.3]heptan-6-yl)methanamine, identified by the CAS number 2248286-86-2, is a significant molecule in the field of pharmaceutical chemistry and bioorganic synthesis. This spirocyclic amine derivative has garnered attention due to its unique structural features and potential applications in drug development. The spirocyclic framework, characterized by a central carbon atom linking two heterocyclic rings, imparts distinct chemical and biological properties that make it a valuable scaffold for medicinal chemistry.

The molecular structure of (2,2-Dimethoxyspiro[3.3]heptan-6-yl)methanamine consists of a heptane backbone with two methoxy groups at the 2-position and an amine functional group at the 6-position. This arrangement creates a rigid, three-dimensional structure that can influence both its reactivity and its interaction with biological targets. The spirocyclic core is particularly interesting because it can serve as a hinge region, allowing for conformational flexibility that may enhance binding affinity to protein receptors.

In recent years, there has been growing interest in spirocyclic compounds due to their potential as pharmacophores. These molecules often exhibit enhanced metabolic stability and improved solubility compared to traditional acyclic analogs. The amine functionality in (2,2-Dimethoxyspiro[3.3]heptan-6-yl)methanamine provides a site for further derivatization, enabling the synthesis of more complex derivatives with tailored biological activities.

One of the most compelling aspects of this compound is its utility in the synthesis of biologically active molecules. Researchers have leveraged its spirocyclic core to develop novel inhibitors and agonists targeting various therapeutic pathways. For instance, studies have demonstrated that derivatives of this compound can interact with enzymes involved in metabolic disorders, offering potential treatments for conditions such as diabetes and hyperlipidemia.

The pharmacological properties of (2,2-Dimethoxyspiro[3.3]heptan-6-yl)methanamine have been explored in several preclinical studies. These investigations have highlighted its ability to modulate neurotransmitter systems, making it a candidate for treating neurological disorders such as Alzheimer's disease and Parkinson's disease. The compound's unique structural features allow it to penetrate the blood-brain barrier more effectively than many traditional small-molecule drugs, which is a critical factor for central nervous system therapies.

Recent advances in computational chemistry have further enhanced the understanding of how (2,2-Dimethoxyspiro[3.3]heptan-6-yl)methanamine interacts with biological targets. Molecular docking simulations have revealed that this compound can bind to specific pockets on enzymes and receptors with high affinity. This knowledge has guided the design of more potent derivatives with improved pharmacokinetic profiles.

The synthetic methodologies for preparing (2,2-Dimethoxyspiro[3.3]heptan-6-yl)methanamine have also seen significant developments. Modern synthetic techniques, including asymmetric catalysis and transition-metal-catalyzed reactions, have enabled the efficient construction of complex spirocyclic frameworks. These advancements have not only improved yields but also reduced the environmental impact of synthetic processes.

In conclusion, (2,2-Dimethoxyspiro[3.3]heptan-6-yl)methanamine (CAS No. 2248286-86-2) represents a promising scaffold for pharmaceutical innovation. Its unique structural features and potential biological activities make it a valuable asset in drug discovery efforts. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of next-generation therapeutics.

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